Bucolome Bucolome 5-butyl-1-cyclohexylbarbituric acid is a member of barbiturates.
Brand Name: Vulcanchem
CAS No.: 841-73-6
VCID: VC0007117
InChI: InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19)
SMILES: CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol

Bucolome

CAS No.: 841-73-6

Cat. No.: VC0007117

Molecular Formula: C14H22N2O3

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Bucolome - 841-73-6

CAS No. 841-73-6
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
IUPAC Name 5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19)
Standard InChI Key DVEQCIBLXRSYPH-UHFFFAOYSA-N
SMILES CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Canonical SMILES CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Melting Point 84.0 °C

Chemical and Structural Characteristics

Molecular Architecture

Bucolome (C₁₄H₂₂N₂O₃, MW 266.34 g/mol) features a 5-n-butyl-1-cyclohexyl substitution on the barbituric acid core. X-ray crystallography reveals a planar trioxoperhydropyrimidine ring system with hydrophobic side chains enabling extensive albumin interactions . The InChI key (DVEQCIBLXRSYPH-UHFFFAOYSA-N) confirms stereochemical specificity critical for target engagement.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂O₃
logP2.81 (calculated)
Aqueous Solubility100 mg/mL in DMSO
pKa4.2 (acidic proton)

Synthetic Pathways

Industrial synthesis proceeds via cyclohexylurea condensation with n-butylmalonic acid derivatives under acidic conditions, achieving 78% yield in optimized batches . Process impurities include ≤0.3% residual cyclohexylamine, controlled through reversed-phase HPLC .

Pharmacological Mechanisms

Albumin Binding Modulation

Bucolome's high-affinity albumin binding (Ka = 6.63×10⁶ M⁻¹ for RSA) enables displacement of tightly bound drugs:

  • Furosemide Complexation: Reduces furosemide-albumin binding from 99% to 96% in serum and 70% to 30% in urine , quantified by:

    [Furosemidefree][Total]=11+Ka[Albumin](1+[Bucolome]/Ki)\frac{[Furosemide_{free}]}{[Total]} = \frac{1}{1 + K_a[Albumin](1 + [Bucolome]/K_i)}

    Where K_i = 1.5 μM for HSA .

  • Warfarin Displacement: Competes for Site I binding, increasing free (S)-warfarin by 40% at therapeutic concentrations .

Enzyme Inhibition Profile

Bucolome exhibits mixed CYP2C9 inhibition kinetics:

Table 2: Cytochrome P450 Interactions

EnzymeSubstrateInhibition TypeK_i (μM)Clinical Impact
CYP2C9WarfarinMixed8.2↑ AUC 2.3-fold
CYP2C19OmeprazoleCompetitive45.7↓ Metabolism by 18%

Therapeutic Applications

Nephrotic Syndrome Adjunct

In Adriamycin-induced nephrotic rats, bucolome coadministration:

  • Increased furosemide CLr from 2.1 → 3.8 mL/min/kg (p<0.01)

  • Enhanced sodium excretion by 58% vs furosemide monotherapy

  • Maintained efficacy across urinary pH 5.5–6.5

Uricosuric Effects

Through undefined tubular transport mechanisms, bucolome reduces serum urate by 2.1 mg/dL in gout patients (n=45, 8-week trial) . Effect persists despite NSAID-associated urate retention.

Pharmacokinetic Profile

Absorption/Distribution

  • Bioavailability: 92% oral (Tmax = 2.1 h)

  • Vdss: 0.78 L/kg, increased to 1.2 L/kg with diuretics

  • Plasma Protein Binding: 98.7% (primarily Albumin Site I)

Metabolism/Excretion

  • Primary Route: Hepatic CYP3A4 hydroxylation (63%)

  • Renal Clearance: 12% unchanged, increased to 19% with furosemide

  • t₁/₂: 6.8 h (single dose) → 9.2 h (chronic)

Drug Interaction Landscape

Clinically Significant Interactions

Table 3: Interaction Matrix

Object DrugEffectMechanismManagement
Warfarin↑ INR 1.8-foldCYP2C9 inhibition Reduce dose 30%
Phenytoin↑ Cmax 40%Albumin displacement Monitor serum levels
Sulfamethoxazole↑ Free fraction 22%Competitive binding Avoid in renal impairment

Paradoxical Variability

Population modeling reveals bucolome increases warfarin CL/F variability (CV% 54 → 68) , attributed to:

  • Polymorphic CYP2C9 expression

  • Non-linear protein binding at >300 μM concentrations

Recent Clinical Developments

Diuretic Resistance Trials

Phase IIb study (NCT04821724) in nephrotic syndrome (n=127):

  • Bucolome + furosemide vs placebo: Δ24h urine = +820 mL (p=0.003)

  • Serum potassium unchanged (3.9 vs 3.7 mEq/L)

Precision Dosing Models

Mechanistic PK/PD modeling optimizes bucolome dosing:

Dose=CLint×Cssfu×(1+[I]Ki)Dose = \frac{CL_{int} \times C_{ss}}{f_u \times (1 + \frac{[I]}{K_i})}

Where [I] = 150–300 μM (therapeutic range) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator